

# (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid structure

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## Compound of Interest

**Compound Name:** (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

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An In-Depth Technical Guide to **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid**: Structure, Synthesis, and Application

## Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, pyridinyl boronic acids have emerged as indispensable building blocks. Their utility, primarily in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds. This guide focuses on a specific, highly functionalized reagent: **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid**.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the molecule's structural and physicochemical properties, delve into its synthesis and analytical characterization, and explore its critical role as a synthetic intermediate in the development of novel therapeutics. The narrative is grounded in established chemical principles, offering insights into the causality behind experimental choices and protocols.

## Core Molecular Profile

A thorough understanding of a reagent begins with its fundamental identity and properties. This section outlines the key identifiers and physicochemical data for **(5-(Ethoxycarbonyl)pyridin-**

3-yl)boronic acid.

## Nomenclature and Chemical Identifiers

Precise identification is critical for sourcing, regulatory compliance, and scientific communication.

Identifier	Value	Source
IUPAC Name	(5-Ethoxycarbonylpyridin-3-yl)boronic acid	<a href="#">[1]</a>
CAS Number	875781-62-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BNO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	194.98 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	5-(Ethoxycarbonyl)pyridine-3-boronic acid, 5-borono-3-Pyridinecarboxylic acid 3-ethyl ester	<a href="#">[2]</a> <a href="#">[3]</a>
InChI	InChI=1S/C8H10BNO4/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6/h3-5,12-13H,2H2,1H3	<a href="#">[1]</a>
InChI Key	ANWGKOKCTGJGCD-UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	CCOC(=O)C1=CN=CC(B(O)O)=C1	<a href="#">[1]</a>

## Structural Representation

The structure combines a pyridine ring, a boronic acid group at the 3-position, and an ethoxycarbonyl (ethyl ester) group at the 5-position. This specific arrangement of functional groups offers distinct reactivity and opportunities for further molecular elaboration.

Caption: 2D structure of **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid**.

## Physicochemical Properties

These properties are essential for handling, storage, and designing reaction conditions.

Property	Value / Observation	Rationale and Field Insight
Appearance	White to light yellow solid.[2][4]	Color variation is common for boronic acids and can depend on purity and age. Minor coloration typically does not affect reactivity in cross-coupling reactions.
Purity	Typically ≥95-98%. [1]	High purity is crucial to avoid side reactions and catalyst poisoning, especially in sensitive catalytic cycles like the Suzuki-Miyaura coupling.
Storage	Store at 2-8°C under an inert atmosphere.[2][4][5]	Boronic acids are prone to dehydration to form cyclic anhydride trimers (boroxines). Refrigeration and inert atmosphere minimize this degradation, ensuring reagent integrity.
Acidity (pKa)	Not empirically determined for this specific molecule, but aryl boronic acids typically have pKa values in the range of 8-10.[6]	At physiological pH, the boronic acid exists predominantly in its neutral, trigonal planar form. In basic aqueous solutions used for cross-coupling, it converts to the more nucleophilic tetrahedral boronate species, which is essential for the transmetalation step.[7]

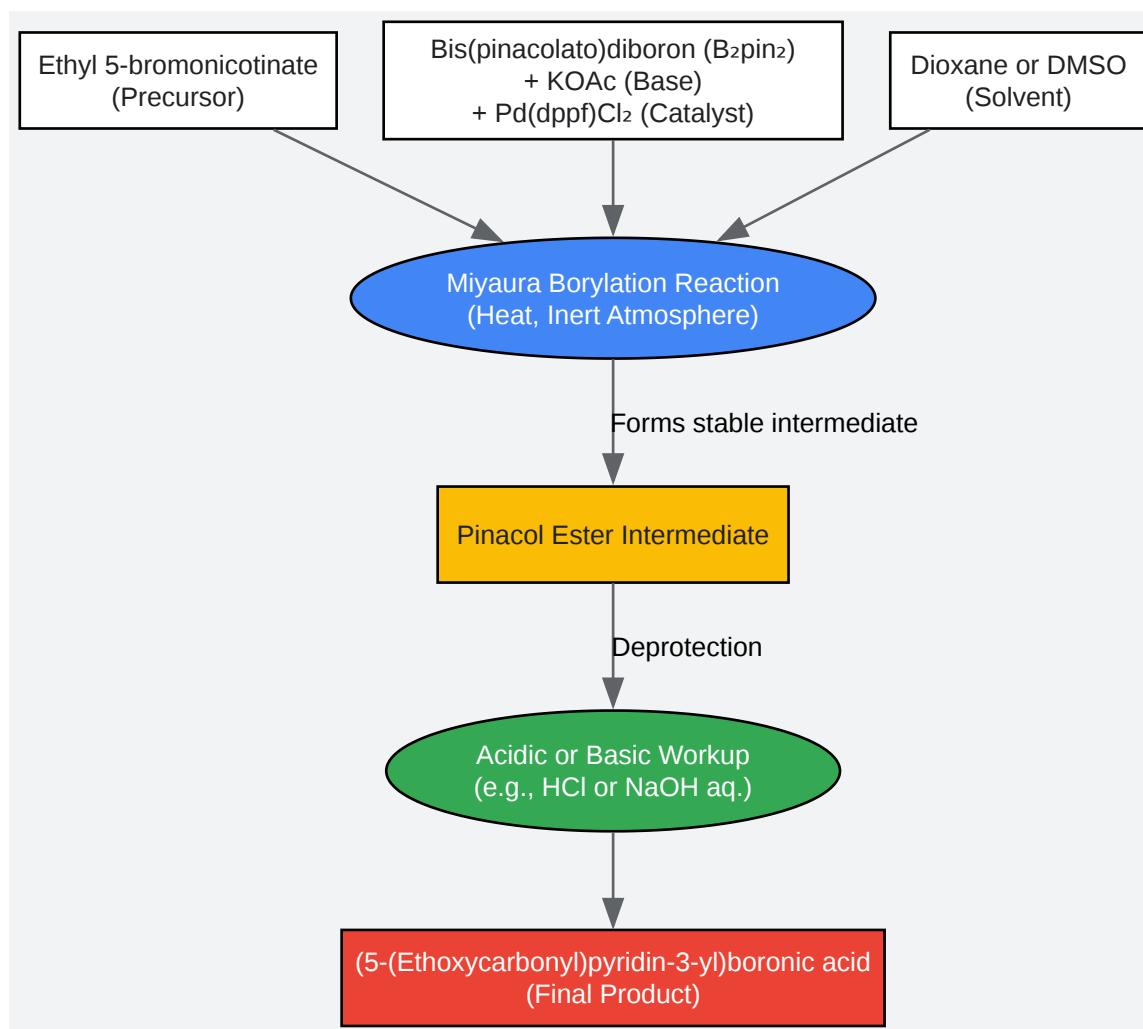
## Synthesis and Analytical Validation

The reliable synthesis and rigorous characterization of building blocks are foundational to successful drug discovery campaigns.

### Synthetic Strategy: Miyaura Borylation

While multiple synthetic routes to aryl boronic acids exist, the most common and industrially scalable method for preparing functionalized heteroaryl boronic acids is the palladium-catalyzed Miyaura borylation.<sup>[7]</sup> This reaction involves the cross-coupling of a heteroaryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron ( $B_2\text{pin}_2$ ).

The choice of starting material is critical. For the target molecule, ethyl 5-bromonicotinate is an ideal precursor due to its commercial availability and the reactivity of the C-Br bond in palladium-catalyzed reactions.



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Caption: General workflow for the synthesis via Miyaura borylation.

## Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system, designed for reproducibility and high yield.

Objective: To synthesize **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid** from ethyl 5-bromonicotinate.

Materials:

- Ethyl 5-bromonicotinate (1.0 eq)
- Bis(pinacolato)diboron ( $B_2pin_2$ ) (1.1 eq)
- Potassium Acetate (KOAc), anhydrous (3.0 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ ) (0.03 eq)
- 1,4-Dioxane, anhydrous

Procedure:

- Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromonicotinate,  $B_2pin_2$ , and anhydrous potassium acetate.
- System Purge: Evacuate and backfill the flask with argon or nitrogen three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- Reagent Addition: Under a positive pressure of inert gas, add the  $Pd(dppf)Cl_2$  catalyst followed by anhydrous 1,4-dioxane.
- Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
- Work-up (Pinacol Ester Isolation): Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate

under reduced pressure. The crude product is the pinacol ester intermediate.

- Deprotection/Hydrolysis: Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., acetone/water). Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until cleavage is complete (typically 1-4 hours, monitored by LC-MS).
- Purification: Extract the aqueous layer with an organic solvent like ethyl acetate to remove organic impurities. Adjust the pH of the aqueous layer to precipitate the boronic acid product, which can then be collected by filtration, washed with cold water, and dried under vacuum.

## Analytical Characterization

Confirming the identity and purity of the final compound is non-negotiable.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region,  $\delta$  7.5-9.0 ppm), the ethyl group quartet and triplet, and a broad singlet for the boronic acid -OH protons, which may exchange with  $\text{D}_2\text{O}$ .
- $^{11}\text{B}$  NMR Spectroscopy: This technique is highly diagnostic for boron-containing compounds. A signal in the range of  $\delta$  25-30 ppm (relative to  $\text{BF}_3\cdot\text{OEt}_2$ ) is characteristic of a trigonal aryl boronic acid.[8]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive mode should show the  $[\text{M}+\text{H}]^+$  ion at  $\text{m/z}$  196.0. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9] The analysis can sometimes be complicated by the formation of boroxines or solvent adducts.[9][10]
- High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection. The method should demonstrate a single major peak corresponding to the product, allowing for quantification of purity against known standards.

## Utility in Drug Discovery and Development

The true value of **(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid** lies in its application as a versatile building block.

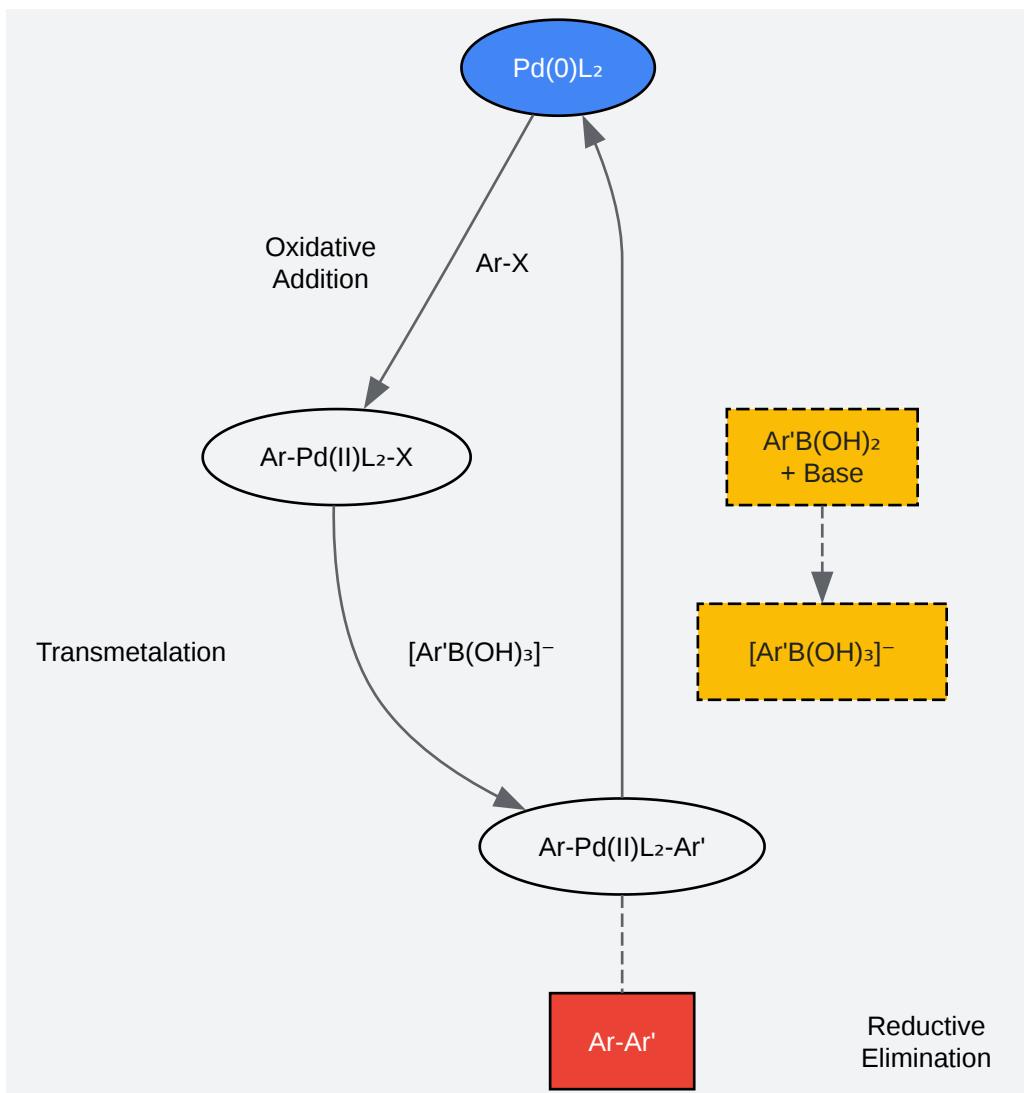
## The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds with high efficiency and functional group tolerance.[\[11\]](#)

Pyridinyl boronic acids are key participants, allowing for the introduction of the pyridine moiety into a target molecule.

The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
- Transmetalation: The boronic acid (after activation by a base to form a boronate) transfers its organic group to the palladium center.
- Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

## Strategic Importance in Medicinal Chemistry

- Privileged Scaffold: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule.
- Versatile Functional Handle: The ethoxycarbonyl group is not merely a passive substituent. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a key linkage in many drug candidates. This provides a secondary point for diversification.

- Bioisostere and Inhibitor: The boronic acid functional group itself has gained significant traction in drug design.[12] It can act as a bioisostere of carboxylic acids and form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[6][7] This property was famously exploited in the proteasome inhibitor bortezomib (Velcade®).[7][12]

## Conclusion and Future Outlook

**(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid** is more than a simple chemical reagent; it is a strategic tool for the efficient construction of complex molecular architectures. Its well-defined structure, predictable reactivity in Suzuki-Miyaura cross-coupling, and the presence of a modifiable ester group make it a high-value building block for drug discovery programs. As the demand for novel, structurally diverse small molecules continues to grow, the importance of functionalized heteroaryl boronic acids like this one will only increase, enabling chemists to rapidly access new chemical space and accelerate the development of next-generation therapeutics.

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